molecular formula C13H21N3O3S B6761816 N-[2-(1,1-dioxothian-4-yl)ethyl]-1-ethylpyrazole-4-carboxamide

N-[2-(1,1-dioxothian-4-yl)ethyl]-1-ethylpyrazole-4-carboxamide

Cat. No.: B6761816
M. Wt: 299.39 g/mol
InChI Key: IWYBHGFSTUGDSN-UHFFFAOYSA-N
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Description

N-[2-(1,1-dioxothian-4-yl)ethyl]-1-ethylpyrazole-4-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring, a carboxamide group, and a thian-4-yl moiety

Properties

IUPAC Name

N-[2-(1,1-dioxothian-4-yl)ethyl]-1-ethylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O3S/c1-2-16-10-12(9-15-16)13(17)14-6-3-11-4-7-20(18,19)8-5-11/h9-11H,2-8H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWYBHGFSTUGDSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C(=O)NCCC2CCS(=O)(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1,1-dioxothian-4-yl)ethyl]-1-ethylpyrazole-4-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.

    Introduction of the Thian-4-yl Moiety: The thian-4-yl group can be introduced via a nucleophilic substitution reaction using a suitable thian-4-yl halide.

    Formation of the Carboxamide Group: The carboxamide group is introduced by reacting the intermediate compound with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1,1-dioxothian-4-yl)ethyl]-1-ethylpyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the thian-4-yl moiety or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thian-4-yl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N-[2-(1,1-dioxothian-4-yl)ethyl]-1-ethylpyrazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of N-[2-(1,1-dioxothian-4-yl)ethyl]-1-ethylpyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. In receptor binding studies, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1,1-dioxothian-4-yl)ethyl]-1-methylpyrazole-4-carboxamide
  • N-[2-(1,1-dioxothian-4-yl)ethyl]-1-ethylpyrazole-3-carboxamide

Uniqueness

N-[2-(1,1-dioxothian-4-yl)ethyl]-1-ethylpyrazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, selectivity, and potency in its applications.

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